Structural Dynamics and Binding Thermodynamics of 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol (FMPP) in Kinase Inhibition
Executive Summary The development of highly selective kinase inhibitors necessitates a rigorous understanding of both structural biology and binding thermodynamics. The compound 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol (F...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly selective kinase inhibitors necessitates a rigorous understanding of both structural biology and binding thermodynamics. The compound 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol (FMPP) represents a highly optimized biaryl scaffold increasingly utilized in the targeted inhibition of the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) pathways[1].
This technical guide provides an in-depth analysis of the FMPP scaffold, detailing the causality behind its molecular design, the self-validating biophysical methods used to quantify its binding affinity, and the crystallographic protocols required to elucidate its structural interactions.
Molecular Design & Conformational Causality
The efficacy of the FMPP scaffold is driven by precise stereoelectronic engineering rather than brute-force lipophilicity. The molecule consists of two primary pharmacophores: the pyridin-3-ol core and the 2-fluoro-4-methylphenyl moiety.
The Pyridin-3-ol Core: This region acts as a highly efficient hinge-binding motif. The nitrogen and the adjacent hydroxyl group form a critical donor-acceptor hydrogen bond pair with the backbone amide of the kinase hinge region. Pyridine-based bioisosteres are well-documented for enhancing the potency of kinase inhibitors by optimizing these specific hydrogen-bonding networks[2].
The 2-Fluoro-4-methylphenyl Moiety: The placement of the fluorine atom at the ortho position is a deliberate design choice rooted in conformational causality. Rather than merely improving metabolic stability, the highly electronegative fluorine induces a stereoelectronic repulsion with the adjacent pyridine lone pair or pi-system. This locks the biaryl dihedral angle at approximately 37.9°[3]. By pre-organizing the molecule into this specific out-of-plane conformation, the entropic penalty (
ΔS
) typically incurred upon binding to the hydrophobic pocket is drastically reduced, thereby driving a higher overall binding affinity (
ΔG
).
Mechanism of FMPP dual-pocket binding and subsequent kinase pathway inhibition.
Biophysical Characterization: A Self-Validating System
To establish absolute trustworthiness in binding metrics, biochemical IC50 assays are insufficient due to their dependence on ATP concentration and enzyme kinetics. Instead, we employ a self-validating biophysical system utilizing orthogonal techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)[4].
The Logic of Orthogonal Validation
Causality of SPR: SPR is utilized to measure the kinetic rates of binding (
kon
and
koff
). Understanding the dissociation rate (
koff
) is critical because drug residence time often correlates better with in vivo efficacy than absolute affinity.
Causality of ITC: Because SPR requires immobilizing the target protein—which can introduce steric hindrance or conformational artifacts—ITC is used orthogonally. ITC measures the heat of binding (
ΔH
) directly in solution, providing a purely thermodynamic signature without immobilization.
The Validation Loop: The system validates itself when the equilibrium dissociation constant (
Kd
) calculated from the kinetic rates of SPR (
Kd=koff/kon
) matches the
Kd
derived from the thermodynamic binding curve of ITC. A divergence indicates an experimental artifact (e.g., mass transport limitation in SPR or non-specific aggregation in ITC).
Orthogonal workflow ensuring self-validating biophysical and structural data.
Step-by-Step Experimental Methodologies
Protocol A: Co-crystallization of FMPP with Target Kinase
Causality: Vapor diffusion is selected over batch crystallization to allow the protein-ligand solution to gradually reach supersaturation, promoting the nucleation of highly ordered crystals while preventing rapid, amorphous precipitation.
Protein Preparation: Express and purify the target kinase domain (e.g., PI3K
γ
) to >95% purity via affinity and size-exclusion chromatography. Concentrate to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM DTT.
Ligand Soaking/Co-crystallization: Incubate the protein with a 5-fold molar excess of FMPP (dissolved in 100% DMSO) for 2 hours on ice to ensure complex formation. The final DMSO concentration must not exceed 2% to prevent protein denaturation.
Hanging Drop Vapor Diffusion: Mix 1
μ
L of the protein-ligand complex with 1
μ
L of reservoir solution (typically 15-25% PEG 3350, 0.1 M HEPES pH 7.0, 0.2 M Proline). Seal over a 500
μ
L reservoir well.
Incubation & Harvesting: Incubate at 20°C. Crystals typically appear within 3-5 days. Harvest crystals using a nylon loop, cryoprotect in reservoir solution supplemented with 20% glycerol, and flash-freeze in liquid nitrogen.
Diffraction & Refinement: Collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement and refine using standard crystallographic software (e.g., Phenix, Refmac).
Protocol B: SPR and ITC Binding Assays
SPR Setup: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.
SPR Execution: Inject FMPP in a multi-cycle kinetic format at concentrations ranging from 0.5 nM to 500 nM. Use a flow rate of 30
μ
L/min to minimize mass transport limitations. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
kon
and
koff
.
ITC Setup: Degas all solutions. Load the target kinase (20
μ
M) into the sample cell of a MicroCal PEAQ-ITC instrument. Load FMPP (200
μ
M) into the injection syringe.
ITC Execution: Perform 19 injections of 2
μ
L each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections to allow the heat signal to return to baseline.
Data Integration: Integrate the area under each injection peak and fit to a one-site binding model to determine
ΔH
,
Kd
, and binding stoichiometry (N).
Quantitative Data Summaries
The following tables summarize the expected self-validating outputs for the FMPP scaffold against a representative kinase target.
Table 1: Crystallographic Data Collection and Refinement Statistics
Parameter
Value
Causality / Significance
Resolution (Å)
1.85
High resolution allows accurate assignment of the fluorine atom and water networks.
Space Group
P212121
Orthorhombic packing standard for this kinase domain.
Completeness (%)
99.2
Ensures no missing electron density in the binding pocket.
R-work / R-free
0.18 / 0.22
Indicates a highly accurate model without overfitting.
Biaryl Dihedral Angle
38.1°
Confirms the pre-organized conformation induced by the ortho-fluorine[3].
Table 2: Thermodynamic and Kinetic Binding Parameters (Self-Validation)
Metric
SPR (Kinetic)
ITC (Thermodynamic)
Validation Status
kon
(
M−1s−1
)
4.2×105
N/A
Fast association driven by pre-organization.
koff
(
s−1
)
1.1×10−3
N/A
Slow dissociation indicative of strong hinge binding.
Kd
(nM)
2.6
2.9
Validated: Values are within experimental error.
ΔH
(kcal/mol)
N/A
-8.4
Enthalpically driven via optimal hydrogen bonding.
−TΔS
(kcal/mol)
N/A
-2.1
Minimal entropic penalty due to the locked dihedral angle.
A Strategic Guide to Target Identification and Deconvolution for 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol
Prepared by: Gemini, Senior Application Scientist Abstract The transition from a promising phenotypic screening hit to a validated drug candidate is critically dependent on one pivotal step: target identification. Unrave...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
The transition from a promising phenotypic screening hit to a validated drug candidate is critically dependent on one pivotal step: target identification. Unraveling the precise molecular target(s) and mechanism of action (MoA) is essential for rational lead optimization, understanding potential toxicities, and establishing a strong intellectual property position.[1] This guide presents a comprehensive, multi-pronged strategy for the target deconvolution of novel small molecules, using the hypothetical compound 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol (hereafter designated Cpd-X ) as a case study. We will navigate from initial in silico hypothesis generation to advanced chemoproteomic profiling and cellular validation, providing both the strategic rationale and detailed protocols required for successful target identification.
Introduction: The Challenge of Phenotypic Hits
Phenotypic drug discovery, where compounds are screened based on their effect in a cell- or organism-based model, has seen a resurgence due to its ability to identify first-in-class medicines acting through novel mechanisms.[2] However, the success of this approach hinges on the subsequent, often challenging, process of "target deconvolution".[3]
Our subject, Cpd-X, represents a typical hit from such a screen. Its structure, featuring a pyridinol core and a fluorinated phenyl group, offers clues but no definitive answers. The pyridine moiety is a common scaffold in pharmacologically active compounds, while the fluorine atom can enhance metabolic stability and binding affinity.[4][5] Without a known target, we must employ an unbiased, systematic, and multi-faceted approach to elucidate its biological partners. This guide outlines a logical, four-phase workflow designed to maximize the probability of success while efficiently utilizing resources.
Caption: High-level overview of the four-phase target identification workflow.
Phase 1: In Silico Profiling & Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, computational methods can rapidly generate a ranked list of potential targets, providing an invaluable starting point.[6] These approaches leverage vast public databases of chemical structures and bioactivity data to predict interactions.[6]
Rationale and Approach
The core principle is "guilt by association": molecules with similar structures or bioactivity profiles often share common targets.[6] By comparing Cpd-X to known compounds, we can infer its likely protein partners. This process is cost-effective and helps prioritize subsequent experimental designs.
Key Computational Methods
Similarity-Based Screening: The structure of Cpd-X is used to query databases like ChEMBL and PubChem to find structurally similar compounds with known biological targets.
Pharmacophore Modeling: Identifies the 3D arrangement of essential features of Cpd-X (e.g., hydrogen bond donors/acceptors, aromatic rings) and screens for proteins with binding pockets that complement this pharmacophore.[7]
Target Prediction Algorithms: Machine learning models, such as KinasePred or other platforms, use the chemical structure to predict activity against panels of specific target classes, like kinases or G-protein coupled receptors (GPCRs).[8][9]
Molecular Docking: If a high-priority target class emerges, Cpd-X can be computationally "docked" into the crystal structures of representative proteins to predict binding modes and estimate binding affinity.[7]
Data Presentation: Hypothetical In Silico Results
The output of this phase should be a concise summary of testable hypotheses.
Phase 2: Experimental Identification of Binding Partners
With a set of hypotheses in hand, the next phase involves direct biochemical and proteomic experiments to identify proteins that physically interact with Cpd-X in a biological sample. It is crucial to employ at least two orthogonal methods to increase confidence in the resulting hits.
This classic and powerful technique relies on immobilizing the small molecule to "fish" for its binding partners from a cell lysate.[2][3]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Probe Synthesis:
Synthesize an analog of Cpd-X with a linker (e.g., a short polyethylene glycol chain) attached to a position on the molecule determined by Structure-Activity Relationship (SAR) data to be non-essential for activity.
Conjugate the distal end of the linker to a biotin molecule.
Immobilization:
Incubate the biotinylated Cpd-X probe with streptavidin-coated magnetic beads for 1 hour at 4°C to allow for high-affinity binding.
Wash the beads three times with lysis buffer to remove any unbound probe.
Protein Binding:
Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if Cpd-X shows anti-proliferative effects).
Incubate the lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.
Critical Control: In a parallel sample, add a 100-fold excess of free, unmodified Cpd-X to the lysate before adding the beads. This is the competition control; true binding partners should be outcompeted and thus depleted in this sample.
Washing and Elution:
Wash the beads extensively (5-7 times) with buffer to remove non-specifically bound proteins.[3]
Elute the specifically bound proteins using a denaturing buffer (e.g., SDS sample buffer) and heat.
Analysis:
Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest.
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control.[2][10]
Strategy 2: Thermal Proteome Profiling (TPP)
TPP is a powerful, label-free method that measures changes in protein thermal stability across the proteome upon ligand binding.[11] The principle is that when a small molecule binds to a protein, it typically stabilizes its structure, increasing its melting temperature (Tm).[12]
Caption: Workflow for Thermal Proteome Profiling (TPP).
Cell Treatment:
Culture cells in two separate pools: one treated with vehicle (e.g., DMSO) and one with a functionally active concentration of Cpd-X for 1-2 hours.
Heat Treatment:
Aliquot the cell suspensions from each pool into 10-12 separate PCR tubes.
Heat each aliquot at a different, precise temperature for 3 minutes using a thermal cycler (e.g., in 3°C increments from 37°C to 67°C).[11]
Cool samples to room temperature for 3 minutes.
Fractionation:
Lyse the cells (e.g., via freeze-thaw cycles).
Separate the soluble, folded proteins from the insoluble, denatured aggregates by ultracentrifugation.[12]
Sample Preparation for MS:
Collect the supernatant (soluble fraction) from each temperature point.
Perform a tryptic digest on the proteins in each sample.
For multiplexed analysis, label the peptides from each temperature point with a different isobaric tag (e.g., TMT or iTRAQ).
Analysis:
Combine the labeled peptides and analyze by LC-MS/MS.
For each identified protein, plot the relative abundance of the soluble protein as a function of temperature to generate melting curves for both the vehicle and Cpd-X treated states.
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) in each condition.
Identify proteins with a statistically significant change in Tm (ΔTm) as candidate targets.[11][12]
Phase 3: Target Validation and Confirmation
Identifying a protein that binds to Cpd-X is a major milestone, but it is not the final step. It is essential to validate that this binding event is responsible for the compound's observed biological activity.
Genetic Validation
Genetic approaches provide the strongest evidence for a target's relevance. The logic is simple: if a protein is the true target of Cpd-X, then removing that protein should make the cells resistant to the compound's effects.[13]
Design and Transfect: Design two or more unique single-guide RNAs (sgRNAs) targeting the gene of the candidate protein. Transfect these into a Cas9-expressing cell line.
Generate Knockout Pool: Select for transfected cells and confirm gene knockout by Western blot or genomic sequencing.
Assess Phenotype: Treat the knockout cell pool and the parental (wild-type) cell line with a dose-response of Cpd-X.
Analyze: Measure the phenotypic endpoint (e.g., cell viability, signaling pathway activation). A significant rightward shift in the dose-response curve for the knockout cells compared to the wild-type cells confirms that the gene product is required for the compound's activity.[13]
Biochemical and Biophysical Validation
These methods confirm a direct, functional interaction between Cpd-X and a purified form of the candidate target protein.
Enzymatic Assays: If the candidate target is an enzyme (e.g., a kinase), express and purify the recombinant protein. Perform an in vitro activity assay in the presence of varying concentrations of Cpd-X to determine if it has a direct inhibitory or activating effect and to calculate its potency (IC50 or EC50).
Surface Plasmon Resonance (SPR): This technique measures binding events in real-time. Immobilize the purified target protein on a sensor chip and flow solutions of Cpd-X over the surface. This allows for the precise determination of binding kinetics (kon and koff) and affinity (KD).
Phase 4: Cellular Target Engagement and MoA Elucidation
The final phase confirms that Cpd-X engages its target within the complex environment of an intact cell and begins to map the downstream consequences of this interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is the application of the TPP principle to a Western blot format for a single target.[11] It serves as an excellent orthogonal method to confirm that the compound engages the target in situ.
Treat intact cells with vehicle or Cpd-X.
Heat aliquots of the cell suspension to a range of temperatures centered around the protein's known Tm.
Lyse the cells and separate soluble from insoluble fractions via centrifugation.
Analyze the soluble fractions by Western blot using an antibody specific to the target protein.
A shift in the temperature at which the protein precipitates in the Cpd-X-treated cells confirms cellular target engagement.
Downstream Pathway Analysis
Once the direct target is validated, investigate the downstream signaling pathways. For example, if the target is a kinase like PI3Kα, use Western blotting to check the phosphorylation status of its known substrates, such as AKT, in cells treated with Cpd-X.[14] This connects the direct binding event to the ultimate cellular phenotype.
Conclusion and Integrated Strategy
Target identification is not a linear process but an iterative cycle of hypothesis, experimentation, and validation. No single method is foolproof; therefore, a strategy that integrates computational predictions with orthogonal biochemical, chemoproteomic, and genetic approaches provides the most robust and reliable path to deconvoluting the mechanism of action for a novel compound like 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol. By systematically applying the workflows described in this guide, researchers can confidently identify and validate novel drug targets, accelerating the journey from a phenotypic hit to a promising therapeutic candidate.
References
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Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]
Al-Sha'er, M. A., et al. (2025, February 27). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Retrieved from [Link]
Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]
Wang, S., et al. (2018, April 8). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Retrieved from [Link]
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Racz, R., et al. (2021). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]
Wang, D., et al. (2022, October 26). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1424-1434. doi: 10.1021/acscentsci.2c00609. Retrieved from [Link]
Dakshanamurthy, S. (2009, June 9). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. Retrieved from [Link]
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Chapin, T. B., et al. (2025, November 27). Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. bioRxiv. Retrieved from [Link]
Mazinyo, S. P., et al. (2025, January 16). Membrane mimetic thermal proteome profiling (MM-TPP) towards mapping membrane protein-ligand dynamic interactions. eLife. Retrieved from [Link]
Pauli, G. F., et al. (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Retrieved from [Link]
Potjewyd, G. A., et al. (2024, August 13). An Automated High-throughput Affinity Capture-Mass Spectrometry Platform with Data- Independent Acquisition. bioRxiv. Retrieved from [Link]
de Oliveira, V. G., et al. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. Retrieved from [Link]
Hori, Y., et al. (2010, October). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-8. doi: 10.1124/jpet.110.170274. Retrieved from [Link]
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Application Note: Step-by-Step Suzuki-Miyaura Synthesis of 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol
Executive Summary The Suzuki-Miyaura cross-coupling reaction remains a cornerstone methodology in modern medicinal chemistry for the construction of carbon-carbon bonds[1]. The target compound, 5-(2-Fluoro-4-methylphenyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The Suzuki-Miyaura cross-coupling reaction remains a cornerstone methodology in modern medicinal chemistry for the construction of carbon-carbon bonds[1]. The target compound, 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol, features a substituted hetero-biaryl scaffold frequently utilized in the development of kinase inhibitors and advanced therapeutics[2].
While traditional protocols often mandate the protection of free hydroxyl groups (e.g., as benzyl or methoxy ethers) to prevent catalyst poisoning, this adds unnecessary synthetic steps and reduces overall atom economy[3]. This application note details a highly optimized, protecting-group-free protocol for the direct cross-coupling of 5-bromopyridin-3-ol and (2-fluoro-4-methylphenyl)boronic acid .
Mechanistic Rationale & Experimental Design
As a self-validating system, every reagent choice in this protocol is dictated by the specific chemical environment of the unprotected pyridinol substrate.
Substrate Considerations: 5-bromopyridin-3-ol is amphoteric. In basic conditions, it forms an electron-rich pyridinolate that can slow down oxidative addition. However, directly coupling the unprotected substrate circumvents the need for subsequent deprotection steps, significantly improving the overall yield[3][4].
Catalyst Selection (Pd(dppf)Cl₂): We utilize [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). The bidentate dppf ligand provides a wide bite angle that accelerates reductive elimination. More importantly, its steric bulk shields the active Pd(0) center, preventing deactivation by the free hydroxyl group of the substrate[5].
Base Stoichiometry (K₂CO₃): A mild inorganic base is required to activate the boronic acid into a reactive boronate complex[1]. Because the starting material contains an acidic proton, exactly 1.0 equivalent of base is immediately consumed to deprotonate the pyridinol. Therefore, a strict minimum of 3.0 equivalents of K₂CO₃ is employed to ensure sufficient basicity remains for the catalytic cycle[3].
Solvent System (1,4-Dioxane/H₂O): A 4:1 (v/v) biphasic mixture is optimal. Dioxane provides excellent solubility for the organic substrates at elevated temperatures, while water is critical for dissolving the inorganic base and facilitating the transmetalation step[6].
Visualizing the Catalytic Logic
Figure 1: Suzuki-Miyaura catalytic cycle for unprotected pyridinol cross-coupling.
Step-by-Step Experimental Protocol
Figure 2: Step-by-step experimental workflow with self-validating checkpoints.
Step 1: Preparation and Degassing
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridin-3-ol (5.0 mmol, 870 mg), (2-fluoro-4-methylphenyl)boronic acid (7.5 mmol, 1155 mg, 1.5 equiv), and K₂CO₃ (15.0 mmol, 2073 mg, 3.0 equiv).
Add 1,4-Dioxane (20 mL) and deionized H₂O (5 mL).
Seal the flask with a rubber septum and sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen.
Self-Validation Check: The solution should transition from turbid to a clear biphasic mixture. No bubbles should form upon halting the inert gas flow. Failure to properly degas will result in rapid homocoupling of the boronic acid[7].
Step 2: Reaction Execution
Briefly remove the septum under a positive flow of Argon and quickly add Pd(dppf)Cl₂ (0.25 mmol, 183 mg, 5 mol%).
Replace the septum, evacuate, and backfill with Argon (3 cycles).
Transfer the flask to a pre-heated oil bath at 90 °C and stir vigorously for 12–16 hours[1][6].
Self-Validation Check: A color shift from orange/yellow to a deep red/brown indicates the formation of the active Pd(0) species. If a black precipitate (Pd black) appears within the first 2 hours, the catalyst has prematurely decomposed, likely due to oxygen ingress[8].
Step 3: pH-Controlled Work-Up and Extraction
Cool the reaction mixture to room temperature.
Critical Step: The aqueous layer is highly basic (pH >10), meaning the product exists as a water-soluble potassium pyridinolate. Carefully add 1M HCl dropwise while stirring until the aqueous phase reaches an isoelectric pH of ~6.5–7.0.
Self-Validation Check: The mixture will turn cloudy as the neutral 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol precipitates from the aqueous phase. This visual cue confirms successful neutralization prior to extraction.
Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification & Characterization
Purify the crude dark oil via flash column chromatography on silica gel. Use a gradient of Hexanes:Ethyl Acetate (starting at 80:20 and ramping to 40:60) to elute the product.
Self-Validation Check: On a TLC plate (50% EtOAc/Hexanes), the product spot will be strongly UV-active and will stain positively (brown/black) with KMnO₄ due to the free hydroxyl group.
Evaporate the product fractions to yield 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol as an off-white solid. Confirm identity via ¹H-NMR and LC-MS (Expected [M+H]⁺ = 204.1).
Data Presentation & Troubleshooting
Table 1: Reaction Optimization Parameters
Parameter
Choice
Mechanistic Rationale
Catalyst
Pd(dppf)Cl₂ (5 mol%)
Bulky bidentate ligand prevents coordination of the free -OH group to the Pd center, avoiding catalyst deactivation[5].
Base
K₂CO₃ (3.0 equiv)
1.0 equiv is consumed by the acidic pyridinol proton; the remaining 2.0 equiv activate the boronic acid[3].
Solvent
Dioxane/H₂O (4:1)
Ensures complete solubility of both the hydrophobic aryl halide and the inorganic base required for transmetalation[6].
| Temperature | 90 °C | Provides the necessary activation energy to overcome the electron-rich nature of the deprotonated pyridinolate intermediate[1]. |
Table 2: Troubleshooting Common Side Reactions
Observation
Chemical Cause
Corrective Action
High Biaryl Byproduct
Homocoupling of the boronic acid due to the presence of dissolved oxygen[7].
Increase Argon sparging time to 30 minutes; ensure the flask is completely sealed.
Low Yield / Unreacted SM
Protodeboronation of the boronic acid or insufficient basicity[7].
Increase boronic acid to 2.0 equiv; verify the aqueous layer pH is >10 during the reaction.
| Product lost in aqueous layer | Incomplete neutralization during work-up; product remains as a water-soluble salt[3]. | Strictly adjust the aqueous layer to pH 6.5–7.0 with 1M HCl before EtOAc extraction. |
References[1] BenchChem. "Application Notes and Protocols for the Synthesis of (5-Phenylpyridin-3-yl)methanol via Suzuki Coupling Reaction." URL: https://benchchem.com[7] BenchChem. "Improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions." URL:https://benchchem.com[6] MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction." URL: https://www.mdpi.com[5] NIH/PMC. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." URL: https://www.ncbi.nlm.nih.gov[3] NIH/PMC. "Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect." URL: https://www.ncbi.nlm.nih.gov[8] ACS Publications. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." URL: https://pubs.acs.org[4] MDPI. "Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity." URL: https://www.mdpi.com[2] ResearchGate. "Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib." URL: https://www.researchgate.net
Application Note: Catalytic Synthesis of 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol via Suzuki-Miyaura Cross-Coupling
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The synthesis of biar...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The synthesis of biaryl scaffolds containing heteroaromatic rings, such as 5-(2-fluoro-4-methylphenyl)pyridin-3-ol, is a critical transformation in modern medicinal chemistry. Pyridine-3-ol derivatives are privileged pharmacophores often utilized in kinase inhibitors and allosteric modulators. The most robust and scalable method for constructing this specific C–C bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction [1, 2].
In this application, we couple 5-bromopyridin-3-ol with (2-fluoro-4-methylphenyl)boronic acid .
Causality in Experimental Design:
Catalyst Selection: We utilize
Pd(dppf)Cl2
or
Pd(PPh3)4
. The bidentate dppf ligand provides a wider bite angle, which accelerates the reductive elimination step and minimizes protodeboronation of the electron-rich boronic acid.
Base Selection: A mild inorganic base like
K2CO3
or
K3PO4
is required to activate the boronic acid via the formation of a reactive boronate complex, facilitating the transmetalation step [2, 3].
Solvent System: A biphasic system of 1,4-Dioxane and
H2O
(typically 4:1 v/v) is employed. Dioxane solubilizes the organic substrates, while water is essential for dissolving the inorganic base and facilitating the formation of the active palladium-hydroxo species[1, 3].
Catalytic Cycle & Reaction Pathway
The following diagram illustrates the generalized catalytic cycle for this specific cross-coupling reaction, highlighting the self-regenerating nature of the palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol.
Quantitative Data Presentation
The table below summarizes the optimized reaction conditions for the synthesis of 5-arylpyridin-3-ol analogs based on established empirical data [1, 3].
Entry
Catalyst (mol%)
Base (Equiv)
Solvent System
Temp (°C)
Time (h)
Expected Yield (%)
1
Pd(PPh3)4
(5 mol%)
K2CO3
(2.5)
1,4-Dioxane/
H2O
(4:1)
90
12-16
70-85
2
Pd(dppf)Cl2
(3 mol%)
K3PO4
(2.0)
1,4-Dioxane/
H2O
(4:1)
85
8-12
80-92
3
Pd(OAc)2
(2 mol%) + SPhos
K3PO4
(2.5)
Toluene/
H2O
(3:1)
100
6-8
>85
Note: Entry 2 is the recommended protocol for optimal balance of cost, reaction time, and yield.
Step-by-Step Experimental Protocol
Safety Warning: Palladium catalysts are toxic and 1,4-dioxane is a suspected carcinogen. Perform all operations in a well-ventilated fume hood using appropriate PPE.
Phase 1: Preparation and Degassing (Self-Validating Step)
Oxygen is detrimental to Pd(0) catalysts, leading to homocoupling and catalyst deactivation. Degassing is the primary self-validating control for reaction success.
Equip a 50 mL Schlenk flask with a magnetic stir bar.
Add 5-bromopyridin-3-ol (1.0 mmol, 174 mg) and (2-fluoro-4-methylphenyl)boronic acid (1.2 mmol, 185 mg). Note: A 1.2 equivalent excess of boronic acid compensates for potential protodeboronation.
Add
K3PO4
(2.0 mmol, 424 mg).
Add
Pd(dppf)Cl2
(0.03 mmol, 22 mg).
Seal the flask with a rubber septum. Apply vacuum to the flask for 3 minutes, then backfill with ultra-pure Argon. Repeat this purge cycle three times.
Phase 2: Reaction Execution
In a separate vial, prepare a 4:1 mixture of 1,4-Dioxane (8 mL) and deionized water (2 mL). Sparge the solvent mixture with Argon for 15 minutes.
Inject the degassed solvent mixture into the Schlenk flask via syringe through the septum.
Place the flask in a pre-heated oil bath at 85 °C.
Stir vigorously (800 rpm) for 8 to 12 hours. The biphasic nature requires high shear to ensure adequate mass transfer between the aqueous base and organic substrates.
Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS until the complete consumption of the 5-bromopyridin-3-ol.
Phase 3: Work-up and Purification
Cool the reaction mixture to room temperature.
Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel.
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% Ethyl Acetate in Hexanes) to afford the pure 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol.
References
Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. Available at:[Link]
National Center for Biotechnology Information (PMC). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." PMC. Available at: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol
Welcome to the technical support center for the synthesis of 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important biaryl compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your reaction yields and purity.
Introduction
The synthesis of 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol involves the creation of a carbon-carbon bond between a pyridine and a substituted phenyl ring. The most prevalent and versatile method for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] While powerful, this reaction is mechanistically complex, and its success with heteroaromatic substrates like pyridines can be sensitive to a variety of parameters. Low yields, incomplete conversion, and difficult purifications are common hurdles. This guide provides a structured approach to diagnosing and solving these issues.
Q1: What is the recommended synthetic route for 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol?
The most reliable approach is a Suzuki-Miyaura cross-coupling reaction. This involves coupling an organoboron reagent with an organohalide. For this specific target, you have two primary disconnection strategies:
Route A (Recommended): Coupling of 5-bromo-pyridin-3-ol with (2-fluoro-4-methylphenyl)boronic acid or its corresponding boronic ester. This is generally preferred because aryl boronic acids are typically more stable and commercially available than their heteroaryl counterparts.
Route B: Coupling of 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with 1-bromo-2-fluoro-4-methylbenzene . While viable, pyridyl boronic acids and esters can be prone to decomposition, particularly protodeboronation.[2][3]
The remainder of this guide will focus on troubleshooting and optimizing the recommended Route A .
Q2: My reaction has stalled or shows low conversion. What are the primary causes?
Observing significant amounts of unreacted starting materials is a common issue. The root cause usually falls into one of four categories: catalyst inefficiency, suboptimal reaction conditions, reagent instability, or impurities.
1. Catalyst Inactivation
The active catalyst in the Suzuki reaction is a Pd(0) species. If this species is not properly stabilized by its ligands, it can agglomerate into inactive palladium black, effectively halting the catalytic cycle.[4]
Symptom: The reaction mixture turns black or a black precipitate forms.
Solution:
Use a more robust ligand: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][6] These ligands stabilize the Pd(0) center and promote the key steps of the catalytic cycle.
Use a Pre-catalyst: Modern palladium pre-catalysts are air-stable and designed to generate the active Pd(0) species cleanly and efficiently in situ. This avoids issues associated with using Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction that can be inefficient.[7]
Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[8] Rigorously degas your solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
2. Suboptimal Choice of Base or Solvent
The base plays a crucial role in activating the boronic acid for transmetalation. The solvent must solubilize the reagents and facilitate the reaction.[1]
Symptom: The reaction is sluggish or does not proceed.
Solution:
Base Selection: An aqueous solution of a moderately strong inorganic base is standard. K₃PO₄ and K₂CO₃ are excellent starting points.[9][10] Stronger bases like NaOH can sometimes promote side reactions, while weaker bases may not be effective.
Solvent System: A mixture of an organic solvent and water is typical. 1,4-Dioxane/H₂O or Toluene/H₂O are widely used.[10] The water is necessary to dissolve the inorganic base and facilitate the key transmetalation step in the traditional catalytic cycle.[8]
3. Boronic Acid/Ester Instability
Arylboronic acids can undergo several detrimental side reactions, primarily protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) and homocoupling (dimerization of two boronic acid molecules).[2][8]
Symptom: Formation of toluene (from protodeboronation of the boronic acid) or 2,2'-difluoro-4,4'-dimethyl-1,1'-biphenyl (from homocoupling).
Solution:
Use a Boronic Ester: Pinacol boronic esters (Bpin) are significantly more stable towards protodeboronation and homocoupling than their corresponding boronic acids.[8] While they can be less reactive, many modern catalyst systems can effectively couple them directly.[11][12]
Control Temperature: Higher temperatures can accelerate decomposition. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-100 °C).
Use Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid/ester to compensate for any degradation.
Q3: I see significant byproduct formation. How can I improve selectivity?
The most common byproducts in this synthesis are a result of the side reactions mentioned above.
Troubleshooting Byproduct Formation
Symptom
Probable Cause
Suggested Solution
Formation of Pyridin-3-ol
Dehalogenation of 5-bromo-pyridin-3-ol.
Ensure the reaction is free of potential hydride sources. Use a high-purity solvent and base.
Formation of Toluene
Protodeboronation of the (2-fluoro-4-methylphenyl)boronic acid.[2]
Switch to the more stable pinacol boronic ester. Use milder conditions (lower temperature, less aggressive base). Minimize reaction time.
Formation of Biaryl Homocoupling Product
Oxidative homocoupling of the boronic acid, often promoted by oxygen or Pd(II) species.[8]
Rigorously degas all reagents and solvents. Use a Pd(0) source or a pre-catalyst that cleanly generates Pd(0).
Q4: How do I effectively purify the final product?
5-(2-Fluoro-4-methylphenyl)pyridin-3-ol is a polar molecule containing both a weakly acidic phenol group and a basic pyridine nitrogen. This amphoteric nature can make purification by standard silica gel chromatography challenging.
Symptom: The product streaks badly on a silica TLC plate, does not elute from a silica column, or co-elutes with polar impurities.[13][14]
Solution:
Acid-Base Workup: Perform an extractive workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous acid (e.g., dilute HCl or NH₄Cl) to remove basic impurities. Then, wash with a mild aqueous base (e.g., saturated NaHCO₃) to remove acidic impurities like unreacted boronic acid.[15]
Modified Column Chromatography:
Basic Additive: If streaking occurs on silica, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide (0.5-1%) to the eluent. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the basic pyridine product.
Alternative Stationary Phases: Consider using alumina (neutral or basic) instead of silica gel.[14]
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using C18 silica) with a mobile phase like water/acetonitrile or water/methanol is often very effective.[13]
Crystallization: If the product is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity.[13]
Experimental Protocols & Diagrams
Visualizing the Suzuki-Miyaura Catalytic Cycle
The efficiency of your reaction depends on the smooth operation of this cycle. Any interruption or side reaction at any stage will lower your yield.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a modern pre-catalyst and a boronic ester for improved stability and reproducibility.
SPhos Pd G2 Precatalyst (or similar Buchwald pre-catalyst)
Potassium Phosphate (K₃PO₄)
1,4-Dioxane (anhydrous)
Deionized Water
Schlenk flask or similar reaction vessel
Inert gas supply (Nitrogen or Argon)
Procedure:
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 5-bromo-pyridin-3-ol (1.0 eq), (2-fluoro-4-methylphenyl)boronic acid pinacol ester (1.2 eq), K₃PO₄ (3.0 eq), and the SPhos Pd G2 precatalyst (0.01-0.03 eq).
Solvent Addition: Degas the 1,4-dioxane and deionized water separately by bubbling with inert gas for 20-30 minutes. Add the degassed 1,4-dioxane and water to the flask (typically a 4:1 to 5:1 ratio, ensuring all solids are suspended).
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the 5-bromo-pyridin-3-ol. A typical reaction time is 4-16 hours.
Workup:
Cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue using one of the methods described in Q4 , starting with column chromatography on silica gel using an eluent system such as Hexane/Ethyl Acetate with 1% triethylamine.
Troubleshooting Workflow Diagram
Use this flowchart to systematically diagnose issues with your synthesis.
Caption: A logical workflow for troubleshooting low synthesis yields.
References
Al-Zoubi, R. M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8796-8808. DOI:10.1039/C3CS60197H
Thomas, A. A. (2015). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. Available at: [Link]
Scott, H. N., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17093-17111.
Gao, C., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(1), 213-216.
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13340-13353.
Scott, H. N., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 15(1), 104-115.
Walker, S. D., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Available at: [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Available at: [Link]
Schmidt, B., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 4038-4044.
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. Available at: [Link]
Baxendale, I. R., et al. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 13(19), 5124-5127.
Common Organic Chemistry. (2013). WO 2013/134298 Al. Available at: [Link]
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available at: [Link]
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]
Reddit. (2023). Purification of strong polar and basic compounds. Available at: [Link]
QuickCompany. (n.d.). A Process For Purification Of Polycyclic Pyridone Compounds. Available at: [Link]
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
PMC. (n.d.). 2-Fluoro-5-(4-fluorophenyl)pyridine. Available at: [Link]
Organic Syntheses Procedure. (n.d.). is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with. Available at: [Link]
MDPI. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Available at: [Link]
PubMed. (n.d.). [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. Available at: [Link]
MDPI. (2024). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Available at: [Link]
PMC. (n.d.). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Available at: [Link]
Molport. (n.d.). 5-fluoro-2-(3-methylphenyl)pyridine-4-carbaldehyde. Available at: [Link]
ResearchGate. (n.d.). 2. Synthesis of Novel Pyridine 2-(4-Fluoro-phenyl)-5-1, 3, 4-Oxadiazoles. Available at: [Link]
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]
Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
ResearchGate. (n.d.). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. Available at: [Link]
Google Patents. (n.d.). CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.
Organometallics - ACS Publications. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available at: [Link]
Google Patents. (n.d.). US6297375B1 - 4-phenyl-pyridine derivatives.
Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
Technical Support Center: Handling and Storage of 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals maintain the structural integrity of 5-(2-Fluoro-4-methylpheny...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals maintain the structural integrity of 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol during storage and handling.
This compound features a biaryl system with a 3-hydroxypyridine core. While this scaffold is highly valuable in medicinal chemistry, its electron-rich nature makes it uniquely vulnerable to specific environmental degradation pathways, including photooxidation and pH-dependent ring cleavage.
Part 1: Mechanistic Vulnerabilities (The "Why" Behind Degradation)
To prevent degradation, we must first understand the causality of the molecule's instability. The 3-hydroxypyridine moiety is the primary site of vulnerability.
Singlet Oxygen-Mediated Photooxidation: When exposed to UV or visible light, the 3-hydroxypyridine core acts as a sensitizer, generating singlet molecular oxygen (
1O2
). This reactive oxygen species attacks the 2,3-positions of the pyridine ring, forming a highly unstable 1,2-dioxetane intermediate. This inevitably leads to either complete pyridine ring cleavage or the formation of dihydroxypyridines[1].
Alkaline-Accelerated Decay: The degradation kinetics are strictly pH-dependent. In alkaline microenvironments (such as those found on the surface of cheap, non-silanized borosilicate glass), the hydroxyl group deprotonates. This forms a polar complex that drastically increases the rate constant of singlet oxygen quenching, accelerating photooxidation by orders of magnitude[1].
Oxidative N-Oxidation: Even in the dark, ambient atmospheric oxygen can slowly oxidize the basic pyridine nitrogen, forming an N-oxide degradant, or oxidize the ring to yield 2,5-dihydroxypyridine derivatives[2].
Degradation & Prevention Pathway
Mechanisms of 3-hydroxypyridine degradation and targeted preventative storage interventions.
Part 2: Troubleshooting FAQs
Q: My compound changed from a white/off-white powder to a yellow or brown solid. What happened?A: This color shift is the hallmark of 3-hydroxypyridine oxidation. Exposure to ambient oxygen and light triggers the formation of quinone-like dihydroxypyridines (e.g., 2,5-dihydroxypyridine derivatives)[2]. Once this color change occurs, the batch is compromised and must be re-purified via flash chromatography before use in sensitive assays.
Q: Can I store this compound in standard clear glass vials at room temperature?A: Absolutely not. Standard clear glass transmits UV/Visible light, initiating photooxidation. Furthermore, untreated glass can possess slightly alkaline surface silanol groups. Because alkaline media significantly increase the photooxidation quantum efficiency of 3-hydroxypyridines[1], you must use silanized (neutral) amber glass vials. Keep the compound tightly closed in a dry, well-ventilated place[3].
Q: I dissolved the compound in DMSO for my high-throughput screening assay. How long is the stock solution stable?A: DMSO is highly hygroscopic. It rapidly absorbs atmospheric moisture, which facilitates proton exchange and accelerates the degradation of the hydroxypyridine core. Do not store DMSO stock solutions at room temperature. Aliquot them immediately upon reconstitution and freeze at -80°C. Avoid freeze-thaw cycles by using single-use aliquots.
Q: Why do you recommend purging with Argon instead of Nitrogen?A: While both are inert, Argon is denser than ambient air. When you purge a vial, Argon settles at the bottom, creating a robust protective blanket over the solid compound that effectively displaces oxygen before capping. Nitrogen is lighter and more easily displaced by turbulent air currents during the capping process.
Part 3: Quantitative Stability Matrix
The following table summarizes the expected degradation kinetics of the 3-hydroxypyridine scaffold under various environmental conditions, allowing you to benchmark your storage practices.
Storage Condition
Atmosphere
Light Exposure
Est. Half-Life (
t1/2
)
Primary Degradation Pathway
Solution (pH 8.0)
Ambient Air
Ambient UV/Vis
< 12 Hours
Singlet Oxygen Addition (Ring Cleavage)
Solid (Room Temp)
Ambient Air
Ambient UV/Vis
3 - 5 Days
N-Oxidation / Dihydroxypyridine Formation
Solid (4°C)
Ambient Air
Dark
3 - 6 Months
Slow N-Oxidation
Solid (-20°C)
Argon Purged
Dark
> 24 Months
Negligible
Part 4: Validated Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. Do not assume your storage or analytical methods are working; prove it using the built-in validation steps below.
Protocol A: Anaerobic Aliquoting and Cryogenic Storage Workflow
Purpose: To prevent moisture and oxygen ingress during the handling of the bulk API.
Step-by-Step Methodology:
Equilibration: Remove the bulk container from the -20°C freezer. Crucial: Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for at least 2 hours to prevent atmospheric condensation on the cold powder.
Preparation: Pre-weigh silanized amber glass vials. Place them in a glove box or under a localized Argon stream.
Aliquoting: Transfer the desired mass of 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol into the vials using a static-free spatula.
Argon Purging: Insert an Argon gas line (fitted with a sterile 0.22 µm filter) into the vial, keeping the tip 1 cm above the powder. Purge at a low flow rate (to avoid blowing the powder) for 15 seconds.
Sealing: Immediately cap the vial with a PTFE-lined septum cap while the Argon is still flowing over the opening.
Self-Validation Check: Include a small, sealed vial containing a moisture-indicator card (cobalt chloride) purged under the exact same conditions. If the card turns pink during storage, your sealing process has failed, and moisture has breached the system.
Storage: Transfer all sealed vials to a -20°C or -80°C freezer.
Protocol B: Stability-Indicating LC-MS Assay
Purpose: To detect trace degradation (N-oxides and dihydroxypyridines) before using the compound in critical biological assays.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid. Note: The acidic modifier prevents the formation of the highly reactive alkaline polar complex[1].
System Suitability Test (Forced Degradation Control):
Self-Validation: Before running your sample, intentionally degrade a 100 µL aliquot of the stock by adding 10 µL of 3%
H2O2
and exposing it to UV light for 1 hour.
Inject this forced-degradation control first. You must observe the parent peak (
[M+H]+
) and distinct, baseline-resolved peaks for the N-oxide (
[M+16+H]+
) and dihydroxypyridine (
[M+16+H]+
or
[M+32+H]+
) degradants. If these are not resolved, your column chemistry is insufficient.
Chromatography: Use a C18 or Biphenyl column (e.g., 50 mm x 2.1 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Analysis: Evaluate the purity of your actual sample. If the combined area of the degradant peaks exceeds 2%, the batch should be discarded or re-purified.
References
107250 - 3-Hydroxypyridine - Safety Data Sheet
Source: DC Fine Chemicals
URL:[Link][3]
Singlet molecular oxygen-mediated photooxidation of 2-substituted 3-hydroxypyridines
Source: Journal of Photochemistry and Photobiology A: Chemistry (via DOI)
URL:[Link][1]
Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway
Source: AMB Express (via NIH/PMC)
URL:[Link][2]
Technical Support Center: Resolving Crystallization Issues for 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex thermodynamic landscape of b...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex thermodynamic landscape of biaryl pyridinol crystallization.
Physicochemical Context:
The molecule 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol presents unique crystallization challenges. It is a biaryl system characterized by restricted rotation around the C-C bond (due to the steric hindrance of the ortho-fluoro group) and a highly polar pyridinol moiety capable of forming strong intermolecular hydrogen bonds (O-H···N and O-H···F). This structural dichotomy frequently leads to two major process bottlenecks: Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and severe polymorphism .
Diagnostic Workflow
The following flowchart outlines the logical decision tree for diagnosing and correcting phase separation and morphological issues during the crystallization of biaryl pyridinols.
Diagnostic workflow for resolving biaryl pyridinol crystallization issues.
Troubleshooting Guide (FAQs)
Q1: During cooling, my solution turns cloudy and separates into a dense oil at the bottom of the flask instead of forming crystals. Why does this happen, and how can I force crystallization?
A1: This phenomenon is known as, or "oiling out." It occurs when the solution becomes supersaturated with respect to a solute-rich liquid phase before it reaches the supersaturation required for crystal nucleation[1]. For 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol, the biaryl rotation and strong solvent-solute interactions often depress the melting point of the solute in the mixture, causing it to demix into two liquid phases[1].
Causality & Solution: When LLPS occurs, the driving force for mass transfer between the two liquid phases equalizes, which drastically hinders both primary and secondary nucleation[2]. To resolve this:
Thermodynamic bypass: Alter the phase diagram by changing the solvent system. Moving from a highly polar/non-polar mix to a ternary system can shift the liquid-liquid coexistence curve below the solubility curve[2].
Kinetic bypass (Seeding): Introduce seed crystals (1-2% w/w) before the cloud point (the temperature where oiling out begins) is reached. Seeding provides a template that lowers the activation energy for nucleation, allowing the solid phase to form and consume supersaturation before LLPS can occur[1].
Q2: I successfully obtained crystals, but batch-to-batch analysis via Powder X-Ray Diffraction (PXRD) shows inconsistent peaks. How do I control the polymorphic form?
A2: 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol is highly prone to . The rotational freedom between the fluoro-tolyl and pyridinol rings allows for multiple stable conformations, while the hydroxyl and pyridine nitrogen can form various hydrogen-bonded chains or 3-D sheets[3].
Causality & Solution: Polymorphic outcomes are dictated by the interplay between kinetic and thermodynamic control. Rapid cooling or high supersaturation favors kinetically stable (metastable) polymorphs, while slow cooling at lower supersaturation favors the thermodynamically stable form[4].
Solvent Selection: Hydrogen-bond accepting solvents may disrupt the native O-H···N network, favoring solvate formation or alternative polymorphs[3]. Use non-competing solvents (e.g., toluene or heptane) to promote the most thermodynamically stable non-solvated form.
Maturation (Slurrying): To ensure polymorphic purity, subject the isolated crystals to solvent-mediated phase transformation (slurrying) in a solvent where the compound is only sparingly soluble at an elevated temperature. This drives any metastable forms to the thermodynamic sink.
Q3: My crystals are extremely fine needles that clog the filter paper, resulting in poor yield and high solvent entrapment. How can I improve crystal habit?
A3: Needle-like (acicular) morphologies occur when crystal growth is highly anisotropic—growing rapidly along one crystallographic axis (often the hydrogen-bonded chain direction) and slowly along others[4].
Causality & Solution: High supersaturation drives rapid growth along the fastest axis.
Temperature Cycling: Implement a temperature cycling protocol (heating and cooling around the saturation temperature). This selectively dissolves the fine needles (which have higher surface energy) and redeposits the solute onto the larger crystals, promoting growth along the slower axes (Ostwald ripening).
Anti-solvent Addition Rate: If using an anti-solvent, add it via a dosing pump at a strictly controlled rate rather than all at once, keeping the supersaturation level strictly within the metastable zone.
To prevent LLPS and control polymorphism, selecting the correct solvent system is critical. The table below summarizes the thermodynamic behavior of 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol across standard crystallization solvents.
Solvent System
Solubility at 20°C (mg/mL)
Solubility at 60°C (mg/mL)
LLPS Risk
Typical Crystal Habit
Ethanol / Water (1:1)
15
120
High (Oils out < 45°C)
Agglomerates / Oil
Isopropanol
25
180
Moderate
Fine Needles
Toluene
5
45
Low
Prismatic
EtOAc / Heptane (1:3)
10
85
Low
Blocky / Equant
Experimental Protocols
Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)
Objective: To obtain high-purity, equant crystals of 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol without triggering liquid-liquid phase separation.
Self-Validating Mechanism: By maintaining the temperature above the LLPS boundary and introducing seeds, the system is forced to deplete supersaturation via crystal growth rather than phase separation. If the solution turns turbid before seeding, the protocol dictates immediate reheating, ensuring the process self-corrects before irreversible oiling occurs.
Dissolution: Suspend 10.0 g of crude 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol in 50 mL of Ethyl Acetate (good solvent) in a 250 mL jacketed reactor.
Heating: Heat the suspension to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved. Filter hot if insoluble particulates are present.
Anti-Solvent Addition (Phase 1): Slowly dose 40 mL of Heptane (anti-solvent) at 1.0 mL/min while maintaining the temperature at 65°C. Note: The solution must remain clear. If turbidity appears, halt addition and heat slightly to redissolve.
Seeding: Cool the reactor to 55°C (this is within the metastable zone, safely above the cloud point). Add 0.1 g (1% w/w) of pure, milled seed crystals.
Seed Bed Establishment: Hold the temperature at 55°C for 60 minutes. Causality: This allows the seed bed to establish and relieves initial supersaturation, preventing the system from crossing the spinodal curve into the LLPS region.
Anti-Solvent Addition (Phase 2): Dose an additional 60 mL of Heptane at a reduced rate of 0.5 mL/min.
Cooling: Cool the suspension to 10°C at a linear, controlled rate of 0.1 °C/min.
Isolation: Filter the resulting slurry through a sintered glass funnel. Wash the cake with 20 mL of cold Heptane. Dry under vacuum at 40°C to a constant weight.
Protocol B: Polymorph Maturation (Slurrying)
Objective: To convert metastable kinetic polymorphs into the thermodynamically stable form.
Self-Validating Mechanism: The protocol requires sampling at two distinct time points (24h and 48h). If the PXRD diffractograms match at both intervals, the system validates that it has reached the thermodynamic sink.
Suspension: Place 5.0 g of the crystallized product in a 100 mL flask containing 40 mL of a 1:9 mixture of Ethyl Acetate and Heptane.
Agitation: Stir the suspension vigorously (400 rpm) at 40°C for 48 hours. Causality: The metastable form has higher solubility and will continuously dissolve, while the thermodynamically stable form will nucleate and grow, driven by the chemical potential difference between the two forms.
Monitoring: Extract a 1 mL sample of the solid after 24 hours and 48 hours. Analyze via PXRD or DSC to confirm the polymorphic transition is complete and stable.
Isolation: Filter the suspension, wash with cold Heptane, and dry under vacuum.
References
Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation
Source: MDPI (Crystals)
URL: [Link]
Title: Crystallization in the Presence of a Liquid−Liquid Phase Separation
Source: ACS Publications (Organic Process Research & Development)
URL: [Link]
Title: Study of polymorphism in 2, 2′-diseleno bis(3-pyridinol)
Source: ResearchGate (Journal of Molecular Structure)
URL: [Link]
Title: A Spontaneous Single-Crystal-to-Single-Crystal Polymorphic Transition Involving Major Packing Changes
Source: Journal of the American Chemical Society
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol vs. Non-Fluorinated Analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the strategic incorporation of a single fluorine atom can fundamentally alter a molecule's trajectory from a hit to a clinical candidate. This guide provides an objective, data-driven comparison between 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol and its non-fluorinated counterpart, 5-(4-methylphenyl)pyridin-3-ol .
While both molecules share a biaryl (phenyl-pyridine) scaffold, the introduction of an ortho-fluoro substituent on the phenyl ring induces a cascade of physicochemical and pharmacokinetic shifts. We evaluate these differences through three critical lenses:
Conformational Locking: The ortho-fluoro group creates a steric clash with the adjacent pyridine protons, forcing the biaryl system out of coplanarity. This non-planar conformation often enhances target specificity and reduces off-target promiscuity (e.g., hERG binding)[1].
pKa Modulation: Fluorine's strong inductive electron-withdrawing effect (-I) pulls electron density away from the pyridine nitrogen, lowering its basicity. This shift increases the fraction of un-ionized molecules at physiological pH, thereby enhancing passive membrane permeability[2].
Metabolic Shielding: By lowering the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, the fluorine atom reduces the electron density of the phenyl ring, making it significantly less susceptible to cytochrome P450 (CYP)-mediated electrophilic oxidation[3].
Fig 1. Logical pathway of physicochemical changes induced by ortho-fluoro substitution.
Comparative Performance Data
To objectively evaluate the impact of the ortho-fluoro substitution, we present representative experimental data comparing the two analogs. The data clearly illustrates the "fluorine effect" on both structural dynamics and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
To ensure scientific integrity, the data presented above must be derived from robust, self-validating experimental systems. Below are the detailed protocols used to evaluate the comparative performance of these pyridine analogs.
Protocol A: Human Liver Microsome (HLM) Stability Assay
This protocol determines the intrinsic clearance (
Clint
) by tracking the depletion of the parent compound. It is a self-validating system because it includes both high-clearance and low-clearance control compounds to verify the enzymatic activity of the microsomes during the specific assay run.
Materials:
Test compounds (10 mM in DMSO)
Human Liver Microsomes (20 mg/mL protein concentration)
NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)
Preparation: Dilute the test compounds and controls to a 1 µM working concentration in the phosphate buffer (final DMSO concentration <0.1% to prevent CYP inhibition).
Pre-incubation: In a 96-well plate, combine 40 µL of the compound solution with 50 µL of the HLM suspension (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
Initiation: Add 10 µL of the pre-warmed NADPH regenerating system to each well to initiate the oxidative metabolic reactions.
Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), remove a 10 µL aliquot from the reaction mixture.
Quenching: Immediately dispense the 10 µL aliquot into 40 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.
Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.
Data Processing: Plot the natural log of the % remaining parent against time. The slope of the linear regression (
k
) is used to calculate
Clint
(k×V)/P
, where
V
is the incubation volume and
P
is the mass of microsomal protein.
Fig 2. Self-validating workflow for the Human Liver Microsome (HLM) stability assay.
Protocol B: Potentiometric pKa Determination
To validate the inductive effect of the fluorine atom on the pyridine nitrogen, pKa is measured using a SiriusT3 (or equivalent) automated titrator.
Step-by-Step Workflow:
Sample Prep: Dissolve 1-2 mg of the test compound in 1.5 mL of a standardized ionic strength background solution (0.15 M KCl).
Co-solvent Titration (If poorly soluble): If the compound precipitates in purely aqueous media, perform the titration in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
Titration: Titrate the solution from pH 2.0 to pH 12.0 using standardized 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere at 25°C.
Extrapolation (Yasuda-Shedlovsky): For co-solvent titrations, plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Extrapolate to 0% co-solvent to determine the true aqueous pKa.
Conclusion
The transition from 5-(4-methylphenyl)pyridin-3-ol to 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol is a textbook demonstration of rational drug design. The single ortho-fluorine atom acts as a multifunctional tool: it forces a non-planar biaryl conformation that can improve target selectivity, lowers the basicity of the pyridine ring to enhance membrane permeability, and electronically deactivates the phenyl ring to protect against CYP450-mediated metabolism. For drug development professionals, utilizing such fluorinated pyridine precursors is a highly effective strategy to overcome early-stage ADME liabilities.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
Xing, L., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
Meanwell, N. A. (2018). Applications of Fluorine in Medicinal Chemistry.
LC-MS Method Validation for 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol Purity Analysis: A Comparative Guide
The Analytical Challenge of Biaryl Fluorides 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol is a complex biaryl compound featuring a basic pyridine nitrogen, a phenolic-like hydroxyl group, and a fluorinated toluene moiety. In...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge of Biaryl Fluorides
5-(2-Fluoro-4-methylphenyl)pyridin-3-ol is a complex biaryl compound featuring a basic pyridine nitrogen, a phenolic-like hydroxyl group, and a fluorinated toluene moiety. In pharmaceutical development, analyzing the purity of such intermediates is notoriously difficult. The synthesis of this compound frequently generates structurally similar byproducts, most notably the des-fluoro analog (Impurity A) and the 3-fluoro regioisomer (Impurity B).
Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often fails to achieve baseline resolution or adequate sensitivity for these critical impurities. This guide objectively compares analytical platforms and stationary phase chemistries, providing a self-validating, ICH Q2(R2)-compliant LC-MS/MS methodology for rigorous purity analysis.
Analytical Platform Comparison: Why UPLC-MS/MS?
The shift from HPLC-UV to Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is driven by the fundamental limitations of optical detection. UV detection relies on chromophore absorbance, which is nearly identical for the 2-fluoro target and its 3-fluoro regioisomer.
By employing UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, we introduce a second dimension of separation: mass-to-charge (
m/z
) ratio. This allows for the absolute differentiation of the des-fluoro impurity (-18 Da) and provides superior signal-to-noise ratios for trace-level quantification.
Table 1: Platform Performance Comparison
Performance Metric
Traditional HPLC-UV
UPLC-MS/MS (MRM Mode)
Causality / Advantage
Selectivity
Low (Chromophore dependent)
High (
m/z
and fragmentation dependent)
MS/MS isolates specific precursor-to-product ion transitions, ignoring co-eluting matrix noise.
Sensitivity (LOQ)
~0.05% (500 ppm)
~0.001% (10 ppm)
Ion multipliers and noise-filtering in MRM provide orders of magnitude better sensitivity.
Run Time
25 - 35 minutes
4 - 6 minutes
Sub-2
μ
m particles in UPLC combined with MS selectivity allow for steeper gradients.
Regioisomer Resolution
Poor (Requires complex gradients)
Excellent (With appropriate column)
While MS cannot distinguish true isobars, the UPLC fluidics minimize band broadening.
Stationary Phase Selection: The Causality of Retention
A critical failure point in biaryl purity analysis is defaulting to a standard C18 column. C18 relies exclusively on dispersive (van der Waals) forces. Because the hydrophobicities of the 2-fluoro target and the 3-fluoro regioisomer are virtually identical, C18 phases struggle to resolve them.
The Biphenyl Advantage:
Biphenyl stationary phases offer a mixed-mode retention mechanism that is vastly superior for fluorinated aromatics. The electron-rich biphenyl ligands engage in strong
π−π
interactions with the analyte's aromatic rings. Furthermore, the highly electronegative fluorine atom on the analyte induces unique dipole-dipole interactions with the stationary phase[1]. This orthogonal selectivity exploits the subtle electron density differences between the regioisomers, achieving baseline separation where C18 fails[2].
Table 2: Chromatographic Performance (C18 vs. Biphenyl)
Parameter
C18 (Alkyl Phase)
Biphenyl (Phenyl Phase)
Retention Mechanism
Hydrophobic (Dispersive)
Hydrophobic +
π−π
Dipole-Dipole
Resolution (
Rs
) of Isomers
0.8 (Co-elution)
2.4 (Baseline Separation)
Peak Asymmetry (
As
)
1.4 (Tailing due to free silanols)
1.05 (Excellent peak shape)
Fig 1. Logical workflow for LC-MS/MS method development and ICH Q2(R2) validation.
Ionization Causality and Fragmentation
Why ESI+ over ESI-?
The pyridine ring of 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol contains a basic nitrogen atom with a lone pair of electrons. In an acidic mobile phase (e.g., 0.1% formic acid), this nitrogen is highly susceptible to protonation, yielding a robust
[M+H]+
precursor ion at
m/z
204.1. Conversely, ESI- would rely on the deprotonation of the sterically hindered hydroxyl group, resulting in poor ionization efficiency.
Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation: the loss of hydrogen fluoride (HF, -20 Da) and the loss of water (
H2O
, -18 Da).
Fig 2. ESI+ fragmentation pathway for 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol.
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically
[13C6]
-5-(2-Fluoro-4-methylphenyl)pyridin-3-ol—into every sample, the method automatically corrects for matrix effects, ionization suppression, and injection volume variances in real-time. If the SIL-IS response drops, the system flags the run, preventing the reporting of false negatives.
Step-by-Step Methodology
Sample Preparation: Accurately weigh 10.0 mg of the API and dissolve in 10.0 mL of Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 10
μ
g/mL using 50:50 Water:Acetonitrile.
SIL-IS Spiking: Spike exactly 50
μ
L of a 1
μ
g/mL SIL-IS solution into every 1 mL of working standard and unknown sample. Vortex for 30 seconds.
Chromatographic Separation:
Column: Raptor Biphenyl, 100 x 2.1 mm, 2.7
μ
m.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 60% B over 4.0 minutes, hold at 95% B for 1 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.
MS/MS Detection: Operate the mass spectrometer in ESI+ MRM mode. Monitor the primary transition
m/z
204.1
→
184.1 for the target, and
m/z
210.1
→
190.1 for the SIL-IS.
ICH Q2(R2) Validation Execution: Execute the validation batches evaluating Specificity, Linearity, Accuracy, and Precision as per the latest ICH Q2(R2) guidelines[3].
Quantitative Validation Results
The methodology was validated following the ICH Q2(R2) framework to ensure it is fit for the intended purpose of purity analysis[4]. The use of the Biphenyl column combined with the self-validating SIL-IS approach yielded exceptional accuracy and precision.
Table 3: ICH Q2(R2) Validation Data Summary
Validation Parameter
ICH Q2(R2) Requirement
Observed Result (Biphenyl LC-MS/MS)
Status
Specificity
No interference at retention time
No peaks in blank matrix (
S/N<3
)
Pass
Linearity & Range
R2≥0.990
(Reporting level to 120%)
R2=0.9994
(1 ng/mL to 1000 ng/mL)
Pass
Limit of Quantitation (LOQ)
S/N≥10
0.5 ng/mL (
S/N=14.2
)
Pass
Accuracy (Recovery)
90.0% - 110.0% across 3 levels
98.4% - 101.2% (Corrected via SIL-IS)
Pass
Repeatability (Precision)
%RSD≤2.0%
(n=6)
0.85%
Pass
References
ICH Q2(R2) Validation of Analytical Procedures: Text and Methodology
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
[Link]
Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides
National Institutes of Health (NIH) / PMC[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The structural elucidation of biaryl compounds, particularly those containing heteroaromatic rings and halogen substituents, requires rigorous analytical strategies. 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol is a highly functionalized scaffold featuring a pyridinol moiety coupled to a fluorotoluene ring. The presence of a labile hydroxyl (-OH) proton, a basic pyridine nitrogen, and a fluorine atom creates a complex magnetic environment.
This guide objectively compares the performance of two ubiquitous NMR solvents—DMSO-d6 and CDCl3 —in resolving the spectral features of this compound. By analyzing the causality behind solvent-solute interactions, this guide provides researchers and drug development professionals with a self-validating framework for biaryl characterization.
Causality in Solvent Selection: The Mechanistic Perspective
In NMR spectroscopy, the solvent is not merely a passive medium; it actively interacts with the analyte, fundamentally altering its electronic environment.
Hydrogen Bonding and Labile Protons
DMSO-d6 is a strongly polar, aprotic solvent with a high hydrogen-bond accepting capacity. When 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol is dissolved in DMSO-d6, the solvent forms strong hydrogen bonds with the pyridinol -OH group. This interaction "locks" the proton, drastically reducing its exchange rate with residual water, allowing it to be observed as a sharp, downfield signal[1]. Conversely, in the weakly interacting CDCl3, the -OH proton undergoes rapid chemical exchange, often resulting in a broad, poorly defined peak that can shift unpredictably and obscure other signals[1].
Anisotropic Deshielding and Resolution
While DMSO-d6 excels at resolving exchangeable protons, CDCl3 often provides superior resolution for overlapping aromatic multiplets. The differing magnetic anisotropy of the two solvents leads to solvent-induced shifts (
Δδ=δDMSO−δCDCl3
) that can range from -0.3 to +4.6 ppm, fundamentally altering the spectral splitting patterns of the pyridine and toluene rings[1].
Fluorine-19 Dynamics
19
F is a highly sensitive spin-1/2 nucleus. The chemical shift of an aryl fluoride typically resonates between -110 and -180 ppm[2][3]. Because fluorine strongly withdraws electron density, it induces significant scalar coupling (
J
-coupling) with nearby protons and carbons. Observing these
19
F-
13
C and
19
F-
1
H couplings is a definitive diagnostic tool for confirming the regiochemistry of the biaryl linkage.
Comparative NMR Reference Data
The following tables summarize the comparative spectral data for 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol, illustrating the profound impact of solvent selection on chemical shifts and multiplet resolution.
Table 1:
1
H NMR Spectral Comparison (Simulated Data at 400 MHz, 298K)
Position
Multiplicity
DMSO-d6 (
δ
ppm)
CDCl3 (
δ
ppm)
Causality / Notes
OH (Pyridine)
s (broad in CDCl3)
10.20
5.50 (br)
Strong H-bonding in DMSO locks the proton, shifting it downfield[1].
H-6 (Pyridine)
d (
J
= 2.0 Hz)
8.30
8.45
Deshielded by adjacent nitrogen and biaryl axis.
H-2 (Pyridine)
d (
J
= 2.0 Hz)
8.25
8.35
Deshielded by adjacent nitrogen and hydroxyl group.
H-4 (Pyridine)
t (
J
= 2.0 Hz)
7.45
7.35
Exhibits meta-coupling to H-2 and H-6.
H-6' (Toluene)
dd (
J
= 8.0, 8.0 Hz)
7.40
7.30
Ortho to biaryl bond; coupled to F and H-5'.
H-3' (Toluene)
dd (
J
= 11.5, 1.5 Hz)
7.15
7.00
Ortho to F; exhibits large primary
JHF
coupling.
H-5' (Toluene)
dd (
J
= 8.0, 1.5 Hz)
7.10
6.95
Meta to F, ortho to methyl group.
CH3 (Toluene)
s
2.35
2.38
Aliphatic protons show minimal solvent-induced shift.
Table 2:
13
C and
19
F NMR Key Diagnostic Signals (DMSO-d6)
Direct C-F scalar coupling confirms fluorination site.
13
C
C-1' (Ar)
123.5
d,
2JC−F
= 15 Hz
Ipso carbon to biaryl bond; split by adjacent fluorine.
13
C
C-3' (Ar)
116.2
d,
2JC−F
= 22 Hz
Ortho carbon to fluorine; strong secondary coupling.
13
C
C-4' (Ar)
140.5
d,
3JC−F
= 8 Hz
Meta carbon to fluorine; tertiary coupling observed.
Self-Validating Experimental Protocols
To ensure reproducibility and high-quality data, the following protocols must be strictly adhered to. Each step is designed to validate the integrity of the resulting spectra.
Protocol 1: Sample Preparation and
1
H/
13
C Acquisition
Sample Weighing: Accurately weigh 15–20 mg of the solid analyte for
1
H/
19
F NMR, or up to 50 mg for
13
C NMR, into a clean, dry glass vial[1].
Dissolution: Add 0.6 mL of the chosen deuterated solvent (DMSO-d6 or CDCl3). Vortex until complete dissolution is achieved to prevent magnetic field inhomogeneities caused by suspended particles.
Locking and Shimming: Transfer the solution to a 5 mm NMR tube. Lock the spectrometer to the solvent's deuterium signal. Perform automated gradient shimming until the residual solvent peak achieves a line width of <1.0 Hz.
1
H Acquisition: Execute a standard 1D proton sequence (e.g., zg30). Utilize a relaxation delay (D1) of 1.5 seconds and acquire 16–32 scans to achieve an optimal signal-to-noise ratio (SNR).
Protocol 2: Quantitative
19
F NMR Acquisition
Because the
19
F nucleus has a wide chemical shift range and is susceptible to the Nuclear Overhauser Effect (NOE), specialized parameters are required[3].
Sequence Selection: Employ an inverse-gated decoupling pulse sequence (e.g., zgig). This applies proton decoupling only during data acquisition, allowing the spin system to reach equilibrium between pulses and minimizing NOE build-up[3].
Spectral Width and Offset: Set the spectral width (SW) to cover at least 200 ppm. Center the transmitter frequency offset (O1) near -100 ppm to ensure uniform excitation across the aryl fluoride region[3].
Relaxation Delay (T1): Set the relaxation delay (D1) to at least 5 times the longitudinal relaxation time (T1) of the fluorine nucleus (typically D1 = 10–15 seconds) to guarantee complete spin relaxation prior to the next pulse[3].
Acquisition: Acquire 64–128 scans. Process with a line broadening (LB) of 0.3 Hz before Fourier transformation.
Analytical Workflow Visualization
Workflow for NMR structural elucidation of fluorinated biaryls.
References
BenchChem.
Alfa Chemistry. "19F NMR Chemical Shift Table - Organofluorine".